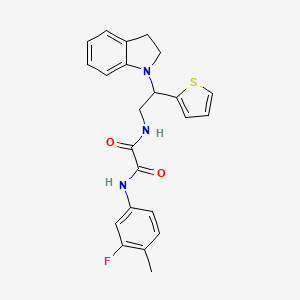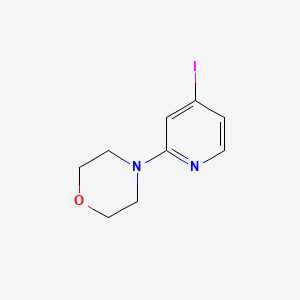
4-Iodo-2-(morpholino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-(morpholino)pyridine is a chemical compound with the molecular formula C9H11IN2O . It contains a total of 25 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 4-Iodo-2-(morpholino)pyridine includes a pyridine ring and a morpholine ring . The pyridine ring is aromatic and contains a iodine atom at the 4th position. The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis
4-Iodo-2-(morpholino)pyridine is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
4-Iodo-2-(morpholino)pyridine has been investigated for its potential in synthesizing highly emissive fluorophores. A study by Hagimori et al. (2019) explored the synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds. These compounds, including morpholinopyridine derivatives, exhibited high fluorescence quantum yields in both solution and the solid state, attributed to specific substituent modifications, including morpholino groups. This research underscores the compound's relevance in developing new fluorescent materials for various applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Catalysis and Organic Reactions
4-Iodo-2-(morpholino)pyridine also finds application in catalysis and organic reactions. Reddy et al. (2016) demonstrated the use of a pyridine-containing Pd–N-heterocyclic carbene complex as a catalyst for Suzuki–Miyaura and Sonogashira cross-coupling reactions. This research highlights the compound's efficiency and recyclability as a catalyst in green chemistry approaches (Reddy, Reddy, & Reddy, 2016).
Photoluminescence and Complex Formation
The compound has been utilized in the study of photoluminescent properties of metal complexes. Vogler and Kunkely (1986) investigated the photoluminescence of tetrameric copper(I) iodide complexes in solution, highlighting the influence of pyridine and morpholine ligands on the emission characteristics of these complexes (Vogler & Kunkely, 1986).
Antimicrobial Activities and DNA Interactions
Research on pyridine derivatives, including those related to 4-Iodo-2-(morpholino)pyridine, has shown promising results in antimicrobial activities and interactions with DNA. Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives through spectroscopic techniques and DFT calculations, investigating their antibacterial and antifungal activities as well as DNA interactions. This study demonstrates the potential biomedical applications of such compounds (Tamer et al., 2018).
Safety and Hazards
The safety information for 4-Iodo-2-(morpholino)pyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
4-(4-iodopyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJVSIWAHQLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-(morpholino)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

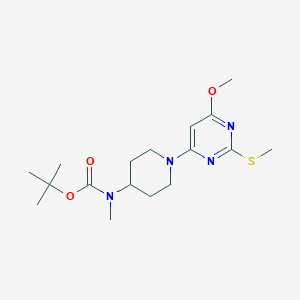
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)

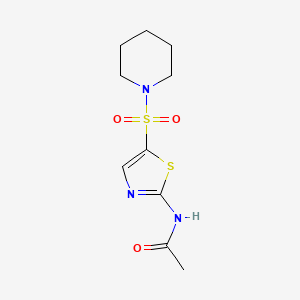
![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)
![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)

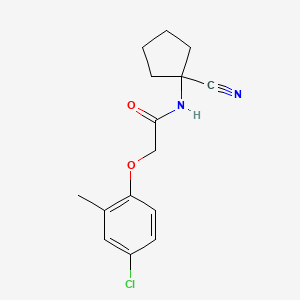

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2832438.png)

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2832441.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2832442.png)
